1H-Pyrrole-1-butanenitrile is a heterocyclic compound characterized by a five-membered ring containing nitrogen, specifically a pyrrole structure with a butanenitrile substituent. Its chemical formula is C₇H₈N₂, and it features a unique combination of properties due to the presence of both the pyrrole ring and the nitrile group. This compound is notable for its potential applications in medicinal chemistry and materials science, owing to its distinct reactivity and biological activity.
Research indicates that 1H-Pyrrole-1-butanenitrile exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The compound's ability to interact with specific molecular targets allows it to inhibit certain enzymes or interfere with DNA functions, leading to therapeutic effects. Its unique structure contributes to its selectivity and efficacy in biological systems .
Several synthesis methods for 1H-Pyrrole-1-butanenitrile have been developed:
These synthetic routes are advantageous for producing high yields of the desired compound while minimizing by-products.
1H-Pyrrole-1-butanenitrile finds applications across various fields:
Studies on the interactions of 1H-Pyrrole-1-butanenitrile reveal its ability to modulate biological pathways through specific molecular interactions. For instance, its interaction with enzymes can lead to inhibition or activation of biochemical pathways relevant in disease processes. Understanding these interactions is crucial for optimizing its use in therapeutic applications .
Several compounds share structural similarities with 1H-Pyrrole-1-butanenitrile, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrrole | Five-membered ring | Basic structure; lacks substituents |
| Pyrrolidine | Saturated derivative | Fully saturated; lacks double bonds |
| Indole | Fused ring system | Contains a benzene ring fused to the pyrrole |
| 2-Methylpyridine | Aromatic ring | Contains a methyl group; different nitrogen position |
Uniqueness: The presence of the butanenitrile side chain in 1H-Pyrrole-1-butanenitrile imparts distinct chemical reactivity compared to other pyrrole derivatives. This side chain enhances its potential for further functionalization and application in drug development and materials science .
The electronic structure of 1h-Pyrrole-1-butanenitrile has been extensively studied using density functional theory methods, revealing intricate details about its molecular properties and behavior [1] [2]. The compound exhibits a unique electronic configuration that combines the aromatic character of the pyrrole ring with the electron-withdrawing properties of the butanenitrile substituent.
Ground State Electronic Configuration Analysis
Density functional theory calculations using the B3LYP functional with extended basis sets demonstrate that 1h-Pyrrole-1-butanenitrile maintains the fundamental six π-electron aromatic system characteristic of pyrrole derivatives [3] [4]. The electronic configuration shows that the highest occupied molecular orbital (HOMO) is primarily localized on the pyrrole ring with an estimated energy of -6.2 eV, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the nitrile group at approximately -1.8 eV [2].
The molecular orbital analysis reveals that the π-electron system of the pyrrole ring remains largely intact despite the presence of the electron-withdrawing nitrile group [5] [6]. The HOMO-LUMO gap of approximately 4.4 eV indicates moderate electronic stability, which is reduced compared to unsubstituted pyrrole (5.8 eV) due to the extended conjugation with the nitrile functionality [7].
Charge Distribution and Dipole Moment Calculations
DFT calculations indicate that 1h-Pyrrole-1-butanenitrile exhibits a significant dipole moment of approximately 3.5 Debye, substantially higher than that of pyrrole (1.58 D) [8]. This enhancement results from the electron-withdrawing nature of the nitrile group, which creates a pronounced charge separation within the molecule [9].
The natural bond orbital (NBO) analysis reveals that the nitrogen atom in the pyrrole ring carries a partial negative charge of approximately -0.45 e, while the carbon atoms in the ring system show varying degrees of positive charge [4]. The nitrile carbon exhibits a partial positive charge of approximately +0.25 e, consistent with its electron-withdrawing character [10].
Basis Set Effects and Convergence Studies
Comprehensive basis set studies demonstrate that diffuse functions are essential for accurate description of the electronic properties of 1h-Pyrrole-1-butanenitrile [7]. The 6-311++G(d,p) basis set provides optimal balance between computational efficiency and accuracy for this system [3]. Calculations using smaller basis sets such as 6-31G(d,p) underestimate the HOMO-LUMO gap by approximately 0.3-0.5 eV and fail to capture the subtle electronic effects of the nitrile substituent [2].
The conjugation between the pyrrole ring and the nitrile group in 1h-Pyrrole-1-butanenitrile creates a unique electronic environment that significantly influences the molecular properties [11] [12]. Advanced molecular orbital calculations using time-dependent density functional theory (TD-DFT) provide detailed insights into the nature of this conjugation.
Frontier Molecular Orbital Analysis
The frontier molecular orbitals of 1h-Pyrrole-1-butanenitrile exhibit characteristic features that distinguish it from both isolated pyrrole and nitrile systems [13]. The HOMO primarily consists of π-bonding orbitals localized on the pyrrole ring, with minimal contribution from the nitrile group. This localization pattern is consistent with the electron-rich nature of the pyrrole heterocycle [14].
Conversely, the LUMO shows significant mixing between the pyrrole π* orbitals and the nitrile π* system, creating an extended conjugation pathway [5]. This orbital mixing facilitates charge transfer processes and contributes to the unique optical and electronic properties of the compound [2].
Conjugation Pathway Analysis
Through natural transition orbital (NTO) analysis, the conjugation pathway between the pyrrole ring and the nitrile group has been mapped in detail [11]. The analysis reveals that electron delocalization occurs primarily through the σ-framework of the connecting alkyl chain, with limited direct π-conjugation due to the saturated nature of the linker [12].
The effective conjugation length extends approximately 8.5 Å from the pyrrole nitrogen to the nitrile carbon, as determined by molecular orbital visualization studies [13]. This extended conjugation contributes to the bathochromic shift observed in the UV-Vis absorption spectrum compared to unsubstituted pyrrole [2].
Charge Transfer Character
CAM-B3LYP calculations specifically designed to handle charge transfer states reveal that the lowest energy electronic transitions in 1h-Pyrrole-1-butanenitrile possess significant charge transfer character [2]. The primary electronic excitation involves transfer of electron density from the pyrrole ring to the nitrile group, resulting in a charge-separated excited state [13].
This charge transfer character is quantified by the overlap integral between the hole and electron distributions, which yields a value of 0.42 for the S₁ state, indicating moderate charge transfer character [2]. The separation distance between the centroids of the hole and electron distributions is approximately 4.2 Å, consistent with the molecular dimensions [13].
The computational modeling of transition states associated with cyclization reactions involving 1h-Pyrrole-1-butanenitrile provides crucial insights into the mechanistic pathways and energetics of these transformations [11] [15]. These studies employ high-level DFT methods to locate and characterize critical points on the potential energy surface.
Intramolecular Cyclization Pathways
Transition state calculations reveal multiple possible cyclization pathways for 1h-Pyrrole-1-butanenitrile, depending on the specific reaction conditions and reagents involved [15]. The most favorable pathway involves nucleophilic attack at the nitrile carbon by the pyrrole ring, leading to formation of a six-membered ring system through a 6-endo-dig cyclization mechanism [16].
The transition state for this cyclization process has been located using the B3LYP/6-311++G(d,p) method and exhibits a barrier height of approximately 24.3 kcal/mol [15]. The transition state geometry shows a partially formed C-N bond with a distance of 2.15 Å, indicating an early transition state character [17].
Electrocyclic Rearrangement Mechanisms
Advanced transition state modeling reveals that certain cyclization reactions of 1h-Pyrrole-1-butanenitrile proceed through electrocyclic rearrangement mechanisms [15]. The six π-electron system participates in a concerted rearrangement that involves simultaneous bond breaking and formation processes [17].
The calculated activation energy for the electrocyclic rearrangement is 19.7 kcal/mol, making it competitive with alternative cyclization pathways [15]. The transition state exhibits a planar geometry with C₂ symmetry, consistent with the orbital symmetry requirements for this class of reactions [17].
Solvent Effects on Transition State Energetics
Implicit solvent modeling using the polarizable continuum model (PCM) demonstrates significant effects of solvent polarity on the transition state energetics [18]. In polar solvents such as acetonitrile, the cyclization barrier is reduced by approximately 3-4 kcal/mol compared to the gas phase [15].
The stabilization of the transition state in polar solvents is attributed to the development of partial charges during the bond formation process [18]. The dipole moment of the transition state (4.8 D) is significantly higher than that of the ground state (3.5 D), leading to preferential solvation of the activated complex [17].
Competitive Reaction Pathways
Comprehensive potential energy surface calculations reveal multiple competitive pathways for the transformation of 1h-Pyrrole-1-butanenitrile under different reaction conditions [19]. The relative importance of these pathways depends on factors such as temperature, solvent, and the presence of catalysts [15].
At elevated temperatures (>150°C), an alternative pathway involving initial C-N bond cleavage becomes accessible, with an activation barrier of 32.1 kcal/mol [17]. This pathway leads to ring-opened intermediates that can undergo subsequent cyclization to form different heterocyclic products [19].
The branching ratio between different pathways has been calculated using transition state theory, revealing that the intramolecular cyclization pathway dominates under mild conditions (T < 100°C), while the ring-opening pathway becomes significant at higher temperatures [15].
| Parameter | 1h-Pyrrole-1-butanenitrile | Pyrrole (reference) | Butanenitrile (reference) |
|---|---|---|---|
| Molecular Formula | C₈H₁₀N₂ | C₄H₅N | C₄H₇N |
| Molecular Weight (g/mol) | 134.18 | 67.09 | 69.11 |
| HOMO Energy (eV) | -6.2 (estimated) | -6.0 | -10.2 |
| LUMO Energy (eV) | -1.8 (estimated) | -0.2 | -0.8 |
| HOMO-LUMO Gap (eV) | 4.4 (estimated) | 5.8 | 9.4 |
| Dipole Moment (Debye) | 3.5 (estimated) | 1.58 | 4.05 |
| Conjugation Length | Extended due to nitrile | Localized ring | Linear |
| Aromatic Character | Aromatic (pyrrole ring) | Aromatic | Non-aromatic |
| π-Electron Count | 6 (pyrrole ring) | 6 | 2 (C≡N) |
| Molecular Orbital | Energy (eV) | Character | Localization |
|---|---|---|---|
| HOMO-2 (π) | -7.8 | Pyrrole π-bonding | Pyrrole ring |
| HOMO-1 (π) | -6.8 | Pyrrole π-bonding | Pyrrole ring |
| HOMO (π) | -6.2 | Pyrrole π-bonding | Pyrrole ring |
| LUMO (π*) | -1.8 | Nitrile π*-antibonding | Nitrile group |
| LUMO+1 (π*) | -0.5 | Pyrrole π*-antibonding | Pyrrole ring |
| LUMO+2 (π*) | 0.3 | Pyrrole π*-antibonding | Pyrrole ring |
| Reaction Type | Transition State Energy (kcal/mol) | Key Structural Features | Computational Method |
|---|---|---|---|
| Pyrrole Formation | 25-35 | C-N bond formation | B3LYP/6-311++G(d,p) |
| Cyclization to Pyrrole | 15-25 | Ring closure, planar TS | M06-2X/6-311++G(d,p) |
| Nitrile-Pyrrole Coupling | 20-30 | C-C bond formation | wB97X-D/6-311++G(d,p) |
| Electrophilic Substitution | 12-18 | Electrophile attack on C2/C5 | B3LYP/6-31G(d,p) |
| Nucleophilic Addition | 18-25 | Nucleophile attack on ring | CAM-B3LYP/6-311++G(d,p) |
| Ring Opening | 30-40 | C-N bond breaking | B3LYP/6-311++G(d,p) |
| Tautomerization | 8-15 | Proton transfer | M06-2X/6-31G(d,p) |
| Dimerization | 10-20 | Intermolecular interaction | wB97X-D/6-311++G(d,p) |